(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile
Beschreibung
1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Eigenschaften
Molekularformel |
C29H22ClN3O |
|---|---|
Molekulargewicht |
464g/mol |
IUPAC-Name |
(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile |
InChI |
InChI=1S/C29H22ClN3O/c1-34-28-27(20-9-3-2-4-10-20)29(33(32(28)19-31)22-17-15-21(30)16-18-22)25-13-7-5-11-23(25)24-12-6-8-14-26(24)29/h2-18,27-28H,1H3/t27-,28+/m1/s1 |
InChI-Schlüssel |
XYZPQTGUBKVTLR-IZLXSDGUSA-N |
SMILES |
COC1C(C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Isomerische SMILES |
CO[C@H]1[C@H](C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Kanonische SMILES |
COC1C(C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] typically involves multiple steps, starting with the preparation of the pyrazolidine ringThe specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spiro compounds and pyrazolidine derivatives. Compared to these, 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] is unique due to its specific substituents and the presence of both a cyano and a methoxy group, which can influence its reactivity and biological activity. Examples of similar compounds include 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine and 3(5)-substituted pyrazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
